2-Aminoisophthalic acid 2-Aminoisophthalic acid
Brand Name: Vulcanchem
CAS No.: 39622-79-2
VCID: VC1969405
InChI: InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
SMILES: C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol

2-Aminoisophthalic acid

CAS No.: 39622-79-2

Cat. No.: VC1969405

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoisophthalic acid - 39622-79-2

Specification

CAS No. 39622-79-2
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 2-aminobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Standard InChI Key LDOMKUVUXZRECL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O

Introduction

Physicochemical Properties

2-Aminoisophthalic acid (CAS No. 39622-79-2) is characterized by its distinct physical and chemical properties, which are summarized in Table 1.

Table 1: Basic Physicochemical Properties of 2-Aminoisophthalic Acid

PropertyValue
CAS Number39622-79-2
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
AppearancePale-yellow to off-white crystalline powder
Melting Point312-315°C
Boiling Point314.24°C (rough estimate)
Density1.4283 (rough estimate)
IUPAC Name2-aminobenzene-1,3-dicarboxylic acid
InChI KeyLDOMKUVUXZRECL-UHFFFAOYSA-N

The compound exhibits relatively high melting and boiling points, typical of aromatic compounds with extensive hydrogen bonding capabilities. The presence of both the amino group and two carboxylic acid functionalities contributes to its thermal stability and particular solubility profile .

Structural Characteristics

2-Aminoisophthalic acid features a benzene ring substituted with an amino group at position 2 and two carboxylic acid groups at positions 1 and 3. This structural arrangement results in potential intramolecular hydrogen bonding between the amino group and the adjacent carboxylic acid functionalities, which significantly influences its reactivity and coordination behavior. The compound is also known by several synonyms including 2,6-dicarboxyaniline, 2-aminobenzene-1,3-dicarboxylic acid, and 1,3-benzenedicarboxylic acid, 2-amino- .

Spectroscopic Properties

While detailed spectroscopic data for the pure compound is limited in available resources, coordination compounds derived from 2-aminoisophthalic acid demonstrate characteristic spectral features. For instance, FTIR spectroscopy of nickel-based coordination compound [Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂O shows absorption bands at 3273 m, 3168 w, 3120 w, 1617 w, 1554 s, 1487 w, 1371 s, 785 m, and 715 m cm⁻¹, which provide insights into the vibrational modes of its functional groups .

A reference synthesis method for the analogous 5-aminoisophthalic acid involves:

  • Dissolving sodium carbonate in water and heating

  • Adding 5-nitroisophthalic acid to the solution

  • Dropwise addition of sodium disulfide solution at 90-98°C

  • Refluxing for 2.5-3 hours

  • Hot filtration followed by acidification of the filtrate to pH 3-3.5

  • Isolation by filtration, washing with cold water, and drying

This approach yields high purity product (>99%) with yields reaching 97%. A similar methodology could potentially be adapted for synthesizing 2-aminoisophthalic acid from 2-nitroisophthalic acid .

Derivative Synthesis

The preparation of derivatives such as 2-aminoisophthalic acid dimethyl ester has been documented. A specific synthetic procedure involves:

  • Dissolving 2-amino-3-(methoxycarbonyl)benzoic acid (2.0 g, 10.25 mmol) in anhydrous tetrahydrofuran (9 mL) and methanol (6 mL)

  • Slow addition of trimethylsilyldiazamethane (9.12 mL, 18.24 mmol, 2M in diethyl ether)

  • Stirring at room temperature overnight

  • Concentration and purification by flash chromatography using 1-6% methanol/CH₂Cl₂

Such esterified derivatives are particularly valuable in synthetic applications where selective reactivity is required.

Chemical Reactivity

Carboxylic Acid Functional Groups

The two carboxylic acid groups in 2-aminoisophthalic acid exhibit typical reactivity patterns:

  • Esterification: Both carboxylic acid groups can undergo esterification, as demonstrated in the synthesis of dimethyl 2-aminoisophthalate using trimethylsilyldiazamethane .

  • Salt Formation: In basic conditions, the carboxylic acids readily form corresponding carboxylate salts, which enhance water solubility. This property is utilized in purification procedures and in forming coordination complexes with metal ions .

  • Coordination with Metals: The carboxylate groups can coordinate with various metal ions to form coordination compounds and metal-organic frameworks with diverse structural topologies .

Amino Group Reactivity

The amino functionality in 2-aminoisophthalic acid provides additional reactive sites:

  • Hydrogen Bonding: The amino group forms hydrogen bonds with the vicinal carboxylic groups, which critically influences the coordination behavior of the ligand with metal ions .

  • Post-synthetic Modification: The amino group serves as a modifiable site for further functionalization through procedures such as post-synthetic metalation (PSMet), enabling the preparation of supported single-site heterogeneous catalysts .

  • Structure-Directing Effects: Research has demonstrated that the amino group can induce specific coordination modes, transforming potential structures from metal-organic polyhedra to two-dimensional metal-organic frameworks, as observed in Cu-AIA systems .

Applications in Coordination Chemistry

Metal-Organic Frameworks

2-Aminoisophthalic acid serves as an effective building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. The search results reveal several significant examples:

  • In coordination with cobalt, it forms [Co(μ₃-aipa)(2,2′-H₂biim)], where the 2-aminoisophthalate ligand exhibits coordination through both carboxylate groups and the amino nitrogen. This arrangement generates 2D sheets with hcb topology .

  • With nickel, it produces [Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂O, forming a discrete 0D dimer structure .

  • In copper-based systems, it creates a 2D MOF (Cu-AIA) through hydrogen-bond-assisted coordination, where the amino group's hydrogen bonds with adjacent carboxylic groups induce a specific coordination mode with copper ions .

These diverse structural outcomes highlight the versatility of 2-aminoisophthalic acid as a ligand in coordination chemistry, capable of generating structural motifs ranging from discrete molecules to extended frameworks.

Structural Diversity

The coordination versatility of 2-aminoisophthalic acid arises from its multiple potential binding modes, as illustrated in research by Wang et al. (2024). Their study demonstrated that when used with different supporting ligands (2,2′-biimidazole, 1,4-bis(pyrid-4-yl)benzene, and 1,2-di(4-pyridyl)ethane), 2-aminoisophthalic acid produced structures ranging from:

  • 0D dimers

  • 2D sheets

  • 3D + 2D interpenetrated frameworks

This structural diversity stems from the compound's ability to adopt different coordination modes with metal centers, making it an attractive ligand for designing coordination polymers with tailored properties.

Catalytic Applications

Heterogeneous Catalysis

2-Aminoisophthalic acid-based materials have demonstrated significant potential in heterogeneous catalysis:

  • Knoevenagel Condensation: Coordination compounds derived from 2-aminoisophthalic acid have been evaluated as heterogeneous catalysts for the Knoevenagel reaction, achieving high product yields under optimized conditions .

  • Aerobic Oxidation: The Cu-AIA MOF has been utilized as an efficient heterogeneous catalyst in the aerobic epoxidation of olefins, using air as an oxygen source. Without the aggregation problems typical of metal-organic polyhedra, Cu-AIA exhibits enhanced reactivity .

  • Supported Catalysts: The amino group in Cu-AIA has been utilized for post-synthetic metalation to prepare 2D MOF-supported Pd single-site heterogeneous catalysts, which demonstrate excellent catalytic performance in Suzuki coupling reactions .

Table 2: Catalytic Applications of 2-Aminoisophthalic Acid-Based Materials

Catalyst SystemReaction TypeKey AdvantagesReference
Cu-AIA MOFAerobic oxidation of olefinsUses air as oxygen source; higher reactivity than MOPs
MOF-supported Pd catalystsSuzuki couplingExcellent catalytic performance; recyclable
Coordination compounds 1-5Knoevenagel condensationHigh yields; heterogeneous system

These catalytic applications highlight the potential of 2-aminoisophthalic acid-based materials in sustainable chemistry, offering recyclable heterogeneous catalysts for important organic transformations.

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

These classifications are based on notifications to the ECHA C&L Inventory, with approximately 80-100% agreement among reporting companies .

SupplierProduct NumberPurityPackage SizePrice (USD)
TRCA612808Not specified500 mg$75.00
Oakwood02343198%25 g$175.00
Apollo ScientificOR544198%25 g$176.00
SynQuest Laboratories4657-1-Y9Not specified25 g$194.00
Matrix Scientific00699097%1 g$17.00
Sigma-AldrichSY3H5815F3BF90%250 mg$17.25
Career Henan Chemical CoNot specified99%Bulk (≥1 kg)$7.00/kg

This pricing information indicates availability in both research quantities at premium prices and bulk quantities at significantly lower per-unit costs for industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator